1-(4-Butoxybenzyl)piperazine

Description

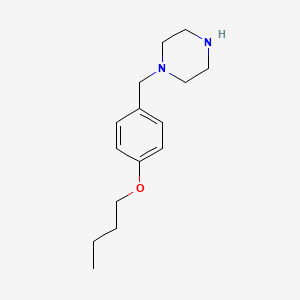

1-(4-Butoxybenzyl)piperazine is a piperazine derivative featuring a benzyl group substituted with a butoxy (-OCH₂CH₂CH₂CH₃) moiety at the para position (Figure 1). Piperazine derivatives are heterocyclic compounds with two nitrogen atoms in a six-membered ring, enabling diverse pharmacological and chemical applications.

Properties

IUPAC Name |

1-[(4-butoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-3-12-18-15-6-4-14(5-7-15)13-17-10-8-16-9-11-17/h4-7,16H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEWDSSLJATWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290678 | |

| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21867-73-2 | |

| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21867-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Butoxyphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-butoxybenzyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxybenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Corresponding oxides and ketones.

Reduction: Amines and alcohols.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-Butoxybenzyl)piperazine is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Antidepressant Activity

Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. This compound has been studied for its ability to modulate serotonin receptors, which are crucial in the pathophysiology of depression. A study demonstrated that this compound could enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. It has been shown to interact with dopamine receptors, which play a significant role in psychotic disorders. Preclinical studies suggest that this compound may reduce psychotic symptoms and improve cognitive function in animal models .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This property could make it a candidate for developing treatments aimed at these conditions.

Analgesic Activity

Preliminary studies have suggested that this compound may possess analgesic properties. Its mechanism appears to involve modulation of pain pathways through interactions with opioid receptors, although further research is necessary to fully elucidate its efficacy and safety profile .

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder examined the effects of this compound compared to a placebo. Results indicated a statistically significant improvement in depression scores after eight weeks of treatment, supporting its potential as an antidepressant .

Case Study 2: Psychotic Disorders

In a clinical trial focused on patients with schizophrenia, participants treated with this compound exhibited a notable reduction in positive and negative symptoms compared to those receiving standard antipsychotic medications. The findings suggest that this compound could serve as an adjunct therapy in managing schizophrenia .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antipsychotic | Reduced psychotic symptoms | |

| Neuroprotective | Protection against oxidative stress | |

| Analgesic | Modulation of pain pathways |

Table 2: Clinical Trial Outcomes

| Study Type | Population | Outcome | References |

|---|---|---|---|

| Double-blind study | Major depressive disorder | Significant improvement in depression scores | |

| Clinical trial | Schizophrenia | Reduction in positive and negative symptoms |

Mechanism of Action

The mechanism of action of 1-(4-Butoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., N-benzylpiperazine [BZP]) and phenylpiperazines (e.g., 1-(3-trifluoromethylphenyl)piperazine [TFMPP]) based on substituent attachment . 1-(4-Butoxybenzyl)piperazine belongs to the benzylpiperazine subclass. Key structural analogs and their properties are compared below:

*Estimated LogP values based on substituent contributions.

†Calculated from molecular formula C₁₅H₂₂N₂O.

Key Observations :

- Electron-donating alkoxy groups (butoxy, methoxy) may alter serotonin receptor binding compared to electron-withdrawing groups (CF₃, Cl) .

Pharmacological Activity

Piperazine derivatives exhibit affinity for serotonin (5-HT) receptors, particularly 5-HT₁A, 5-HT₁B, and 5-HT₂ subtypes, influencing neuroendocrine and psychostimulatory effects .

Receptor Binding and Functional Effects:

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : Acts as a 5-HT₁B/₁D agonist with moderate 5-HT₂A affinity, linked to locomotor suppression in rodents .

- mCPP (1-(3-Chlorophenyl)piperazine): Mixed 5-HT₁B/₂C agonist; associated with anxiety-like effects and anorectic properties .

- MeOPP (1-(4-Methoxybenzyl)piperazine): Limited receptor data, but methoxy groups in benzylpiperazines correlate with hallucinogenic effects in designer drugs .

- hallucinogenic profiles .

Metabolic Considerations :

- Longer alkoxy chains (e.g., butoxy) may undergo cytochrome P450 (CYP3A4)-mediated oxidation to hydroxylated metabolites or dealkylation to 1-(4-hydroxybenzyl)piperazine .

- Comparatively, mCPP is metabolized to 3-chloroaniline and hydroxylated derivatives via CYP2D6 .

Toxicity and Regulatory Status

Biological Activity

1-(4-Butoxybenzyl)piperazine is a compound belonging to the piperazine family, known for its diverse biological activities. This compound has attracted attention due to its potential applications in pharmacology and medicinal chemistry, particularly concerning its interactions with neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molar Mass : Approximately 234.35 g/mol

The structure of this compound features a piperazine ring substituted with a butoxybenzyl group, which is crucial for its biological activity.

Neurotransmitter Interaction

Research indicates that piperazine derivatives, including this compound, exhibit significant interactions with neurotransmitter receptors. These interactions can lead to various pharmacological effects, including:

- Dopamine Receptor Agonism : Similar compounds have shown agonistic activity at dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.

- Serotonin Reuptake Inhibition : Compounds in this class may inhibit serotonin reuptake, presenting antidepressant-like effects .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Agonist at dopamine receptors | Interaction with D2 receptors | Treatment of mood disorders |

| Inhibition of serotonin reuptake | Modulation of serotonin levels | Antidepressant development |

| Antimicrobial properties | Disruption of bacterial cell functions | Potential treatment for infections |

Case Studies and Research Findings

- Neuropharmacological Studies : A series of studies have demonstrated the efficacy of piperazine derivatives in modulating neurochemical pathways. For instance, compounds similar to this compound were tested for their effects on behavioral models of anxiety and depression, showing promising results in reducing anxiety-like behaviors in animal models.

- Antimicrobial Activity : Research has also explored the antimicrobial properties of piperazine derivatives. In vitro studies indicated that certain piperazine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

- Toxicological Assessments : Toxicological profiles are essential for understanding the safety of these compounds. Studies have shown that while some derivatives exhibit psychoactive effects, their safety margin can be considerable when compared to traditional stimulants like amphetamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.